3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline
CAS No.: 948291-86-9
Cat. No.: VC15906024
Molecular Formula: C12H10Cl3N
Molecular Weight: 274.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 948291-86-9 |
---|---|
Molecular Formula | C12H10Cl3N |
Molecular Weight | 274.6 g/mol |
IUPAC Name | 2,6-dichloro-3-(2-chloroethyl)-8-methylquinoline |
Standard InChI | InChI=1S/C12H10Cl3N/c1-7-4-10(14)6-9-5-8(2-3-13)12(15)16-11(7)9/h4-6H,2-3H2,1H3 |
Standard InChI Key | CQTCLEJTBSBQGG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC2=CC(=C(N=C12)Cl)CCCl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline is C₁₂H₁₀Cl₃N, with a molecular weight of 284.57 g/mol. Its structure integrates a quinoline backbone substituted with:
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Two chlorine atoms at positions 2 and 6,
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A methyl group at position 8,
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A 2-chloroethyl chain at position 3.
This substitution pattern enhances lipophilicity compared to simpler chlorinated quinolines, potentially improving membrane permeability in biological systems .
Table 1: Comparative Structural Features of Selected Chlorinated Quinolines
Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline | 2-Cl, 6-Cl, 8-CH₃, 3-(CH₂CH₂Cl) | C₁₂H₁₀Cl₃N | 284.57 |
2,6-Dichloro-3-(chloromethyl)-8-methylquinoline | 2-Cl, 6-Cl, 8-CH₃, 3-(CH₂Cl) | C₁₁H₈Cl₃N | 260.55 |
2,6-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline | 2-Cl, 6-Cl, 8-CH₃, 3-(CH=CHNO₂) | C₁₂H₈Cl₂N₂O₂ | 283.11 |
The 2-chloroethyl group at position 3 distinguishes this compound from analogues with shorter chloromethyl or nitroethenyl substituents .
Synthesis and Manufacturing
Key Synthetic Routes
While no direct synthesis protocols for 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline are documented in the reviewed literature, its preparation likely involves multi-step functionalization of a quinoline precursor. A plausible pathway, inferred from patent CN111377862B , includes:
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Quinoline Core Formation:
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Chlorination:
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Side-Chain Introduction:
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Alkylation at position 3 with 2-chloroethyl groups via nucleophilic substitution or Friedel-Crafts reactions.
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Table 2: Representative Chlorination Conditions for Quinoline Derivatives
Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
7-Chloro-8-methylquinoline | Cl₂, AIBN | 1,2-Dichlorobenzene | 80–120 | 6–10 | 91–93 |
3-Methylquinoline | Cl₂, FeCl₃ | CCl₄ | 25–40 | 12 | 75 |
Chlorination efficiency depends on the electron-withdrawing effects of existing substituents, which activate specific positions for electrophilic attack .
Physicochemical Properties
Thermal and Solubility Characteristics
Data extrapolated from analogues suggest:
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Boiling Point: ~373°C (similar to 2,6-dichloro-3-(chloromethyl)-8-methylquinoline) .
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Density: ~1.4 g/cm³, consistent with heavily chlorinated aromatics .
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Lipophilicity: LogP ≈ 4.5–4.6, indicating high lipid solubility .
The 2-chloroethyl group may slightly reduce crystallinity compared to chloromethyl analogues, impacting formulation stability.
Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atoms at positions 2 and 6 are susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling derivative synthesis. For example:
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Reaction with piperazine yields diaminoquinolines with enhanced water solubility .
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Thiol substitution at position 6 produces sulfhydryl-containing intermediates for conjugation .
Radical Reactions
The chlorinated ethyl side chain may participate in radical-mediated transformations, such as:
Compound | Target Pathway | IC₅₀ (µM) |
---|---|---|
8-Hydroxyquinoline | Metal ion chelation | 10–50 |
Chloroquine | Hemozoin formation | 0.1–1 |
2,6-Dichloro-3-nitroquinoline | Topoisomerase inhibition | 5–20 |
Challenges and Future Directions
Synthetic Optimization
Current methods for analogous compounds require harsh chlorination conditions (e.g., Cl₂ gas at high temperatures) . Transitioning to catalytic chlorination or flow chemistry could improve safety and scalability.
Toxicity Profiling
The compound’s potential for off-target alkylation necessitates rigorous in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) before therapeutic development.
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